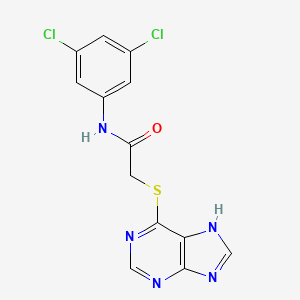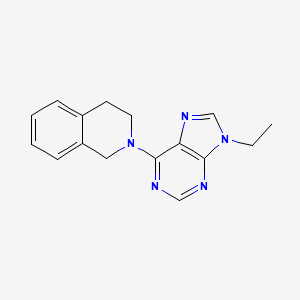
N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a dichlorophenyl group, a purinylsulfanyl group, and an acetamide moiety. Such compounds are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the following steps:
Formation of the dichlorophenyl intermediate: This can be achieved by chlorination of a suitable phenyl precursor.
Introduction of the purinylsulfanyl group: This step involves the reaction of the dichlorophenyl intermediate with a purine derivative under specific conditions.
Formation of the acetamide moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Substitution reactions can occur at the dichlorophenyl or purinylsulfanyl groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic applications.
Medicine: Potential use as a drug candidate for treating specific diseases.
Industry: Use in the development of new materials or as a chemical intermediate.
作用機序
The mechanism of action of N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanamide
- N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)propionamide
Uniqueness
N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
分子式 |
C13H9Cl2N5OS |
|---|---|
分子量 |
354.2 g/mol |
IUPAC名 |
N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H9Cl2N5OS/c14-7-1-8(15)3-9(2-7)20-10(21)4-22-13-11-12(17-5-16-11)18-6-19-13/h1-3,5-6H,4H2,(H,20,21)(H,16,17,18,19) |
InChIキー |
GLHLZWNSTKUDGO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117797.png)
![2-{[2-ethyl-6-(2-methylpropyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B15117806.png)
![6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B15117817.png)
![6-(1H-pyrazol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B15117818.png)
![4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine](/img/structure/B15117826.png)

![2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15117855.png)
![1-[6-(Dimethylamino)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15117862.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15117867.png)
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-ethoxyphenyl)pyridazine](/img/structure/B15117869.png)
![3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B15117870.png)
![6-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B15117876.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one](/img/structure/B15117877.png)
![2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15117884.png)
